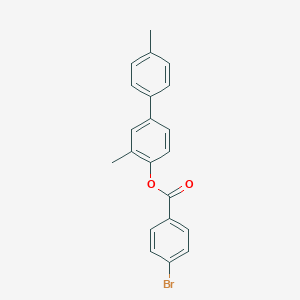
3,4'-dimethylbiphenyl-4-yl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups attached to the 3 and 4’ positions and a bromobenzoate group attached to the 4 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate typically involves a multi-step process. One common method includes the bromination of 4-bromobenzoic acid followed by esterification with 3,4’-dimethyl[1,1’-biphenyl]-4-ol. The reaction conditions often involve the use of a catalyst such as dichlorohydantoin and a solvent like methanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 4-bromobenzoic acid and 3,4’-dimethyl[1,1’-biphenyl]-4-ol.
Scientific Research Applications
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate involves its interaction with specific molecular targets. The bromobenzoate group can participate in electrophilic aromatic substitution reactions, while the biphenyl structure provides a rigid framework that can interact with various biological macromolecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4’-Dimethyl[1,1’-biphenyl]
- 4-Bromobenzoic Acid
- 3,4’-Dimethyl[1,1’-biphenyl]-4-ol
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 4-bromobenzoate is unique due to the combination of the biphenyl structure with the bromobenzoate group. This combination imparts specific chemical reactivity and biological activity that is not observed in the individual components. The presence of the bromine atom allows for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C21H17BrO2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H17BrO2/c1-14-3-5-16(6-4-14)18-9-12-20(15(2)13-18)24-21(23)17-7-10-19(22)11-8-17/h3-13H,1-2H3 |
InChI Key |
LRDAAOSIEBAWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















